(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a chiral molecule that serves as a key intermediate in the synthesis of various nitroimidazo-oxazine derivatives. These derivatives have garnered significant attention in antitubercular drug discovery, particularly due to the clinical success of nitroimidazo-oxazine-based drugs like PA-824 (Pretomanid) and Delamanid. [, , ]
The compound (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a heterocyclic organic compound characterized by its unique structure, which includes an imidazole ring fused with an oxazine ring. This compound is part of a broader class of nitroimidazole derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis.
This compound can be classified as a nitroimidazooxazine, a subclass of nitroimidazole compounds. Nitroimidazoles are well-known for their biological activities, particularly their antimicrobial and antitubercular properties. The specific molecular formula for this compound is , and it has a molecular weight of approximately 198.19 g/mol .
The synthesis of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol typically involves several key steps:
The molecular structure of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol features:
The structural representation can be summarized as follows:
This structure contributes to its biological activity and interaction with various molecular targets in biological systems .
(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol can undergo several chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used:
The mechanism of action for (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol primarily involves its interaction with biological targets. The compound may exert its effects by:
This mechanism underscores its potential utility in developing new antitubercular agents .
Relevant data suggest that these properties enhance its potential as a therapeutic agent against resistant strains of tuberculosis and other infections .
The applications of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol span across several fields:
The presence of a chiral center at the C7 position of the oxazine ring confers stereochemical significance to (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS: 1541204-54-9), designated as either the (S)- or (R)-enantiomer. The (S)-enantiomer (CAS: 1541204-54-9) exhibits distinct physicochemical properties critical for biological interactions, including a total polar surface area (TPSA) of 90.42 Ų, a calculated LogP of -0.0653, and molecular weight of 199.16 g/mol [1]. Synthetic access to enantiopure material typically employs one of three strategies:
Strategy | Key Features | Challenges | Typical Yield Range | Enantiomeric Excess (ee) |
---|---|---|---|---|
Chiral Pool | Uses natural chiral building blocks; fewer steps | Limited substrate scope; costly precursors | 20-45% overall | >99% (inherent) |
Asymmetric Catalysis | High theoretical ee; catalytic efficiency | Complex catalyst development; sensitivity to groups | 30-60% | 70-95% (reported) |
Chiral Resolution | Applicable to racemates; technically straightforward | Low throughput; wastage of undesired enantiomer | 35-40% per isomer | >99% (achievable) |
The stereochemistry significantly influences molecular conformation and intermolecular interactions. The (S)-configuration, characterized by the SMILES O[C@@H]1CCN2C(O1)=NC([N+]([O-])=O)=C2
[1], dictates the spatial orientation of the hydroxymethyl group relative to the nitroimidazole plane, impacting hydrogen bonding capacity and potential target binding.
Scaffold hopping—the strategic modification of a core structure while preserving bioactivity—is a cornerstone of medicinal chemistry for optimizing pharmacokinetics, reducing toxicity, or overcoming resistance. Nitroheterocycles like the title compound are prime candidates for such approaches due to their proven biological relevance but potential liabilities (e.g., mutagenicity concerns with some nitroaromatics). Recent applications, particularly in central nervous system (CNS) drug discovery [2] [4] [10], demonstrate the utility of scaffold hopping within nitroimidazole derivatives:
CH2OH
) is a versatile handle. Bioisosteric replacements include: CH2NH2
): Increases basicity, potentially improving water solubility and cationic interactions. CO2H
): Introduces acidity, useful for salt formation or targeting different binding pockets. CONR2
) or Esters (CO2R
): Can act as prodrugs for the alcohol or alter pharmacokinetics. Halogenated alkyl (e.g., CH2F
): Can modulate lipophilicity and metabolic stability via blocking oxidation sites.
Table 2: Bioisosteric Replacements Explored in Nitroimidazo-Oxazine Analogues
Target Region | Bioisostere | Primary Rationale | Potential Impact on Properties |
---|---|---|---|
Oxazine Ring (O) | Piperazine (N) | Increased basicity; altered H-bonding | ↑ Solubility (salt formation); ↑ LogP; ↑ Flexibility |
[1,4]Oxazepane (O, CH₂) | Increased ring size; flexibility | Altered conformation; potentially ↑ BBB penetration | |
Nitroimidazole Ring | Nitrothiazole | Different electronic properties; metabolism | Altered reduction potential; potentially ↓ mutagenicity |
Nitropyrazole | Altered ring geometry; H-bonding | Different target interaction profile | |
C7- Methanol (CH₂OH) | Aminomethyl (CH₂NH₂) | Introduce basic center; cationic form | ↑ Solubility; ↑ H-bond donation; Altered pKa |
Fluromethyl (CH₂F) | Metabolic blocking; lipophilicity mod. | ↑ Metabolic stability; Slight ↑ LogP | |
Azaindole | Enhance target affinity; π-π stacking | Potentially ↑ potency; ↑ LogP; ↑ MW |
These strategies require careful balancing of electronic, steric, and physicochemical properties. Computational chemistry plays a vital role in predicting the impact of bioisosteric replacements on parameters like TPSA (crucial for CNS penetration: optimal range often 60-90 Ų) and LogP (ideally 1-3 for good permeability) [2] [5] [10]. Scaffold hopping within this class aims to retain the potent biological activity associated with nitroreductase activation while improving drug-like properties or overcoming specific limitations of the parent scaffold.
The construction of the saturated oxazine ring fused to the imidazole often relies on reductive amination/cyclization sequences. Optimizing these reactions is crucial for efficient and scalable synthesis of the title compound and its analogues. Key advancements include:
Reaction Step | Optimized Conditions | Reagents/Catalysts | Advantages | Key Considerations |
---|---|---|---|---|
Reductive Amination | Microwave, 130°C, 2-5 min | NH₄OAc, NaCNBH₃, EtOH | Rapid; Good yield (60-85%) | Excess NH₄OAc needed; temp control vital |
Cyclodehydration | Mild Lewis Acid, 60-80°C, anhydrous | ZnCl₂, Toluene or DCM | Minimizes decomposition; controls racemization | Slow reaction; moisture sensitive |
One-Pot Redn Amin/Cycl | Hydrosilane/CsF, 120°C, 5h | R-NH₂, Levulinic deriv, PMHS, CsF | Efficient; good yields (up to 95%) | Specific to N-aryl substitution patterns |
These optimized protocols enhance the synthetic accessibility of the core nitroimidazo-oxazine scaffold and its derivatives, enabling more efficient exploration of structure-activity relationships (SAR).
Compound Identification Table
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Specific Stereochemistry | Key Feature |
---|---|---|---|---|---|
(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol | 1541204-54-9 | C₇H₉N₃O₄ | 199.16 | (S)- | Core scaffold; chiral center at C7 |
(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol) (Tautomer/Isomer) | 10130259 (PubChem CID) | C₆H₇N₃O₄ | 185.14 | (S)- likely | Alternative naming/tautomeric form |
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | 187235-13-8 | C₆H₇N₃O₄ | 185.14 | (R)- | Enantiomer of core derivative |
(S)-(-)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol-d5 | N/A (TRC-N503372-50MG) | C₆H₂D₅N₃O₄ | 190.17 | (S)- | Deuterated analogue for metabolism |
The synthetic methodologies and design strategies outlined herein provide a robust foundation for the development of novel bioactive compounds based on the (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol scaffold. The interplay of enantioselective synthesis, strategic bioisosteric replacement guided by computational insights, and optimized reaction protocols enables the efficient generation of diverse analogues for probing biological activity and optimizing drug-like properties, particularly within challenging therapeutic areas like CNS disorders and infectious diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7